2-(3,4-Diaminophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3,4-diaminophenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,10-11H2,1H3,(H,12,13) |
InChI Key |
WSIMVXQVVYUESF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 2-(3,4-Diaminophenyl)propanoic acid and its analogs:
Key Research Findings
Antioxidant Activity: Hydroxylated analogs like caffeic acid and 3,4-dihydroxybenzoic acid esters exhibit strong antioxidant effects due to electron-donating hydroxyl groups . Salvianolic acid A’s enhanced antioxidant properties are attributed to its conjugated dihydroxyphenyl and propenoyloxy groups, which stabilize free radicals .
Bioactivity and Pharmacological Potential: Salvianolic acid A demonstrates anti-ischemic and antiplatelet aggregation effects, likely due to its complex structure and chiral center . The shorter carbon chain in 2-(3,4-Diaminophenyl)acetic acid (vs. propanoic acid) may reduce lipid solubility, impacting membrane permeability and bioavailability .
Synthetic Utility: Compounds like 3,6’-Disinapoyl sucrose () and caffeic acid derivatives () are used as synthetic precursors or reference standards. The amino groups in 2-(3,4-Diaminophenyl)propanoic acid could make it a valuable intermediate for synthesizing nitrogen-containing pharmaceuticals .
Discussion of Contradictions and Limitations
- Hydroxyl vs. Amino Groups: highlights that hydroxyl groups are critical for antioxidant activity in CAPE analogs. The substitution of hydroxyl with amino groups in 2-(3,4-Diaminophenyl)propanoic acid may reduce radical-scavenging capacity but introduce new reactivity (e.g., hydrogen bonding or enzyme inhibition) .
- Molecular Weight and Complexity: Salvianolic acid A’s higher molecular weight and structural complexity correlate with multifunctional bioactivity, whereas simpler analogs like 3,4-dihydroxybenzoic acid have narrower applications .
Preparation Methods
Directed Nitration of Protected Phenylalanine
The nitration of (L)-phenylalanine derivatives represents a foundational strategy. In US5969179A, enantiomerically pure phenylalanine undergoes nitration at -10 to -20°C using HNO₃/H₂SO₄ to introduce nitro groups at the para position. Subsequent hydrogenation reduces the nitro group to an amine. For 3,4-diamino substitution, sequential nitration and reduction steps are required:
-
Initial nitration : Targets the 4-position with 90% regioselectivity under controlled conditions.
-
Secondary nitration : Achieves 3-position substitution using mixed acid (HNO₃/H₂SO₄) at 0°C, though competing ortho-substitution limits yields to 45–55%.
Critical parameters :
-
Temperature control (-10°C to 0°C) minimizes byproducts.
-
Protection of the α-amino group with phthalimide or Fmoc prevents undesired oxidation.
Reductive Amination Approaches
Ti(OiPr)₄-Mediated Reductive Amination
PMC7145313 demonstrates Ti(OiPr)₄-catalyzed reductive amination for constructing 2,3-diaminopropanol intermediates from serine derivatives. Applied to 3,4-diaminophenylpropanoic acid:
Sodium Cyanoborohydride Reduction
Arkivoc studies highlight NaBH₃CN for selective reduction of Schiff bases formed between 3-nitro-4-aminophenylpropanoic acid and amines. This method preserves stereochemistry while introducing the second amine group.
Conditions :
Friedel-Crafts Alkylation Routes
Propanoic Acid Backbone Assembly
CN102199085A details Friedel-Crafts alkylation of toluene with 2-chloropropionic acid derivatives to construct the propanoic acid core. For 3,4-diamino substitution:
-
Electrophilic substitution : AlCl₃-mediated coupling of 3,4-dinitrobenzyl chloride with propanoic acid esters.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
Challenges :
Protection/Deprotection Strategies
Orthogonal Protecting Groups
| Protecting Group | Position | Removal Conditions | Compatibility |
|---|---|---|---|
| Fmoc | 2-NH₂ | Piperidine/DMF | Base-labile |
| Tosyl (Ts) | 3-NH₂ | HBr/AcOH | Acid-stable |
| Boc | 4-NH₂ | TFA/DCM | Acid-labile |
Applications :
-
Simultaneous protection of 3,4-amine groups enables stepwise functionalization.
-
Fmoc/Ts combinations allow solid-phase peptide synthesis integration.
Stereochemical Control
Chiral Resolution Techniques
US5198557A describes kinetic resolution using cinchona alkaloids (e.g., cinchonidine) to separate enantiomers during glycidic acid intermediate synthesis. For 2-(3,4-diaminophenyl)propanoic acid:
-
Racemic substrate : Trans-3-(3,4-dinitrophenyl)glycidic acid methyl ester.
-
Resolution : 48-hour reaction achieves 98% ee for (2R,3S)-enantiomer.
Efficiency : 85–92% yield after recrystallization.
Industrial-Scale Considerations
Continuous Flow Nitration
Catalytic Hydrogenation Optimization
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Pressure | 50 psi H₂ | 150 psi H₂ |
| Catalyst Loading | 5% Pd/C | 1% Pt/C |
| Throughput | 2 kg/day | 20 kg/day |
Advantages :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (RP-C18) | Acetonitrile/H2O + TFA | 8.2 min | 99.2% |
| Chiral HPLC | Chiralpak AD-H | 12.7 min | 98.5% |
Simultaneous introduction of 3,4-diamino groups remains problematic. Recent advances in directed C-H amination (e.g., Pd-catalyzed) show promise but require optimization for industrial viability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3,4-Diaminophenyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example, nitro groups may be reduced to amines using catalytic hydrogenation (e.g., Pd/C or Raney Ni), followed by carboxylation or alkylation steps to introduce the propanoic acid moiety. Reaction conditions such as temperature (optimized between 60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading significantly affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound from byproducts like unreacted amines or dimerized species .
Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of 2-(3,4-Diaminophenyl)propanoic acid?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are used to confirm the aromatic proton environment and carboxylate group. The diaminophenyl moiety shows distinct splitting patterns due to adjacent amine groups.
- X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of molecular geometry, hydrogen bonding (e.g., O–H⋯O interactions in carboxylate groups), and packing arrangements. For example, inversion dimers linked by hydrogen bonds are common in related propanoic acid derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What in vitro assays are commonly used to evaluate the biological activity of 2-(3,4-Diaminophenyl)propanoic acid in pharmacological research?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorometric or colorimetric substrates.
- Cell Viability Assays : MTT or ATP-based assays to assess cytotoxicity in cancer cell lines.
- Receptor Binding Assays : Radioligand competition experiments to determine affinity for receptors like GPCRs or tyrosine kinases.
- Antioxidant Activity : DPPH or ABTS radical scavenging assays due to the redox-active diaminophenyl group .
Q. How should researchers ensure safe handling and storage of 2-(3,4-Diaminophenyl)propanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation of the diaminophenyl group.
- Spill Management : Neutralize spills with dilute acetic acid and absorb with vermiculite .
Advanced Research Questions
Q. How can advanced catalytic systems or green chemistry principles improve the sustainability of synthesizing 2-(3,4-Diaminophenyl)propanoic acid?
- Methodological Answer :
- Catalytic Hydrogenation : Replace stoichiometric reducing agents (e.g., Sn/HCl) with heterogeneous catalysts (e.g., PtO) to minimize waste.
- Solvent Optimization : Use bio-based solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions under microwave irradiation.
- Flow Chemistry : Continuous flow systems enhance reaction control and scalability while reducing energy consumption .
Q. How do intermolecular interactions, such as hydrogen bonding patterns observed in crystallographic studies, affect the physicochemical properties of 2-(3,4-Diaminophenyl)propanoic acid?
- Methodological Answer : Hydrogen bonding between carboxylate groups (O–H⋯O) and amine residues influences solubility, melting point, and stability. For example, dimerization via hydrogen bonds in the solid state can reduce hygroscopicity but may lower bioavailability. Computational modeling (e.g., DFT calculations) can predict these interactions and guide co-crystal engineering for improved pharmacokinetics .
Q. How can molecular docking studies and structure-activity relationship (SAR) analyses predict the target specificity of 2-(3,4-Diaminophenyl)propanoic acid derivatives?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Focus on key residues (e.g., catalytic lysine in kinases) that interact with the diaminophenyl and carboxylate groups.
- SAR Strategies : Systematically modify substituents (e.g., introducing fluorine or methoxy groups) and compare binding energies. For example, fluorination at the phenyl ring enhances metabolic stability in related compounds .
Q. How should researchers address discrepancies in reported biological activities of 2-(3,4-Diaminophenyl)propanoic acid across different studies?
- Methodological Answer :
- Purity Validation : Use HPLC-UV/HRMS to confirm compound integrity (>95% purity). Impurities like oxidized amines (e.g., nitro derivatives) can skew bioactivity results.
- Assay Standardization : Adopt harmonized protocols (e.g., CLSI guidelines) for cell culture conditions and endpoint measurements.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables like solvent choice (DMSO vs. ethanol) .
Q. What strategies are effective for quantifying trace impurities in 2-(3,4-Diaminophenyl)propanoic acid during analytical method validation?
- Methodological Answer :
- Chromatographic Methods : Develop a gradient HPLC method with a C18 column and PDA detection (λ = 254 nm). Use spiked samples to validate limits of detection (LOD < 0.1%).
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., quinone formation from amine oxidation).
- Validation Parameters : Assess linearity (R > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
